4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a naturally occurring compound derived from the marine colonial tunicate Aplidium meridianum. This compound features a unique bicyclic structure consisting of an indole ring and a pyrimidine ring, with a bromine atom substituted at the fifth position of the indole ring and an amine group attached to the second position of the pyrimidine ring. Its molecular formula is C₁₂H₉BrN₄, and it has a molecular weight of approximately 289.13 g/mol. The compound has garnered interest due to its potential biological activities, particularly in pharmacological research, including antidiabetic properties and other therapeutic applications .
The synthesis of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine involves several key steps that utilize various reagents and conditions:
Technical details include maintaining specific temperatures during the reactions and monitoring progress via thin-layer chromatography to ensure purity and yield .
The molecular structure of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine can be described as follows:
This unique combination of structural features contributes to its potential efficacy in various biological applications .
The chemical reactivity of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine can be analyzed through its participation in various chemical reactions:
Technical details regarding these reactions often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products .
The mechanism of action for 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is primarily linked to its interaction with specific biological pathways:
Data from studies show that compounds similar to 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine exhibit significant inhibitory effects on pathways such as ERK signaling, which is crucial for cell proliferation and survival .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has several potential applications in scientific research:
Meridianin C (4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine) is a brominated indole alkaloid first isolated from the Antarctic tunicate Aplidium meridianum in 1998 [1]. This marine invertebrate, found in the cold waters of the Southern Ocean, belongs to the family Polyclinidae and thrives in benthic ecosystems at depths exceeding 100 meters. Subsequent studies confirmed its presence in related tunicate species, including Aplidium falklandicum and Synoicum sp., collected from sub-Antarctic marine environments [1] [5]. The compound occurs naturally as part of a complex mixture of meridianin analogues (A–H), with Meridianin C distinguished by its specific bromination pattern at the C-5 position of the indole ring.
Ecologically, Meridianin C functions as a chemical defense metabolite, deterring predation by sympatric organisms like the sea star Odontaster validus. Field experiments using crude extracts containing Meridianin C demonstrated significant feeding repellence at natural concentrations (typically 0.1–1.0 μg/mL) [1] [5]. Additionally, this alkaloid exhibits inhibitory activity against marine bacteria, suggesting a role in preventing surface biofouling or microbial infections in the tunicate host [1]. The biosynthesis is hypothesized to involve tryptophan as an indole precursor, with pyrimidine assembly via unknown marine microbial symbionts—a common feature in marine alkaloid production [5] [8].
Table 1: Natural Sources of Meridianin C
Source Organism | Location | Collection Depth | Ecological Role |
---|---|---|---|
Aplidium meridianum | Antarctic Ocean | 100–200 meters | Predator deterrence |
Aplidium falklandicum | Sub-Antarctic Islands | 50–150 meters | Antimicrobial protection |
Synoicum sp. | Southern Ocean shelves | 80–180 meters | Anti-biofouling activity |
Meridianin C belongs to the indole-pyrimidine hybrid alkaloid family, characterized by a 3-(2-aminopyrimidinyl) substitution on the indole scaffold. Its molecular formula is C₁₁H₈BrN₅, with a molar mass of 290.12 g/mol. Key structural features include:
This structure differentiates Meridianin C from other marine indole alkaloids:
Table 2: Structural Comparison with Related Alkaloids
Compound | Core Structure | Substituents | Bioactivity Focus |
---|---|---|---|
Meridianin C | Indole-pyrimidine | Br at C-5; NH₂ at pyrimidine | Kinase inhibition |
Tryptophol | Simple indole | –CH₂CH₂OH at C-3 | Sedative effects |
Eurotiumin | Prenylated indole | Isopentenyl at N-1 | Antioxidant activity |
Hermanine D | Glycosylated indole | Glucose at C-1 | Anti-inflammatory |
The bromine atom at C-5 is a critical pharmacophore, influencing electron distribution and steric bulk. Synthetic studies show that dehalogenation reduces potency by 10-fold against kinases like CDK1 [1] [7].
Meridianin C was identified during a 1998 expedition to Antarctica led by Chilean researchers screening marine invertebrates for bioactive metabolites [1] [5]. Initial extraction employed acetone partitioning followed by silica gel chromatography, with structural elucidation via NMR and mass spectrometry. Early pharmacological screening (2000–2005) revealed:
The discovery coincided with rising interest in marine alkaloids as kinase inhibitors. Between 2005–2010, over 50 Meridianin C derivatives were synthesized to optimize potency and selectivity, leading to compounds like 5-iodo-meridianin E with 10-fold enhanced CDK1 inhibition [1]. Its unique scaffold inspired hybrid molecules, such as indole-pyrimidine-quinazolines, now investigated as pan-HER inhibitors [7].
Table 3: Key Milestones in Meridianin C Research
Year | Milestone | Significance |
---|---|---|
1998 | Isolation from A. meridianum | Structural characterization completed |
2002 | First total synthesis reported | Enabled analog production for SAR studies |
2005 | Kinase inhibition profile published | Identified CDK1/GSK-3β as primary targets |
2011 | Antiplasmodial activity demonstrated | Expanded therapeutic potential beyond cancer |
2022 | Indole-pyrimidine hybrids as pan-HER inhibitors | Inspired next-generation oncology leads [7] |
Compounds Mentioned: Meridianin C, Meridianin A–H, Tryptophol, Eurotiumin, Hermanine D, 5-Iodo-meridianin E.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1